molecular formula C8H14O2 B157371 3-Ethyl-4,8-dioxabicyclo[5.1.0]octane CAS No. 126016-71-5

3-Ethyl-4,8-dioxabicyclo[5.1.0]octane

Cat. No. B157371
M. Wt: 142.2 g/mol
InChI Key: DFKDZQONWPGPEQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Ethyl-4,8-dioxabicyclo[5.1.0]octane, also known as ethylidene norbornene oxide (ENO), is a bicyclic organic compound that has gained significant attention in the field of scientific research due to its unique chemical properties and potential applications. ENO is a colorless liquid that is highly reactive and can undergo a variety of chemical reactions, making it a valuable tool in the synthesis of various organic compounds.

Mechanism Of Action

The mechanism of action of ENO involves its highly reactive epoxide group, which can undergo a variety of chemical reactions. ENO can undergo ring-opening reactions with nucleophiles, including amines and alcohols, resulting in the formation of various functional groups. Additionally, ENO can undergo cycloaddition reactions with dienes, resulting in the formation of highly functionalized cycloadducts.

Biochemical And Physiological Effects

While ENO has not been extensively studied for its biochemical and physiological effects, it has been shown to exhibit moderate toxicity in animal studies. However, its potential applications in the synthesis of pharmaceuticals and other organic compounds make it a valuable tool in the field of organic chemistry.

Advantages And Limitations For Lab Experiments

The advantages of using ENO in lab experiments include its high reactivity and versatility in various chemical reactions. Additionally, ENO is relatively easy to synthesize and can be obtained in high yields. However, the limitations of using ENO include its moderate toxicity and potential hazards associated with its handling and storage.

Future Directions

There are numerous future directions for the study of ENO in the field of organic chemistry. One potential direction is the development of new synthetic methods for ENO, allowing for more efficient and cost-effective synthesis. Additionally, the use of ENO in the synthesis of new pharmaceuticals and natural products is an area of great interest. Finally, the study of the biochemical and physiological effects of ENO could provide valuable insights into its potential applications in medicine and other fields.

Synthesis Methods

The synthesis of ENO can be achieved through a variety of methods, including the oxidation of 3-Ethyl-4,8-dioxabicyclo[5.1.0]octane norbornene using hydrogen peroxide or m-chloroperbenzoic acid. Another method involves the reaction of 3-Ethyl-4,8-dioxabicyclo[5.1.0]octane norbornene with dimethyldioxirane, which results in the formation of ENO in high yields.

Scientific Research Applications

ENO has been extensively studied in the field of organic chemistry due to its potential applications in the synthesis of various organic compounds. It can be used as a building block in the synthesis of complex organic molecules, including natural products and pharmaceuticals. Additionally, ENO can be used as a dienophile in Diels-Alder reactions, allowing for the synthesis of highly functionalized cycloadducts.

properties

CAS RN

126016-71-5

Product Name

3-Ethyl-4,8-dioxabicyclo[5.1.0]octane

Molecular Formula

C8H14O2

Molecular Weight

142.2 g/mol

IUPAC Name

3-ethyl-4,8-dioxabicyclo[5.1.0]octane

InChI

InChI=1S/C8H14O2/c1-2-6-5-8-7(10-8)3-4-9-6/h6-8H,2-5H2,1H3

InChI Key

DFKDZQONWPGPEQ-UHFFFAOYSA-N

SMILES

CCC1CC2C(O2)CCO1

Canonical SMILES

CCC1CC2C(O2)CCO1

synonyms

4,8-Dioxabicyclo[5.1.0]octane, 3-ethyl-

Origin of Product

United States

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